molecular formula C10H12N2O B1406430 1-(3-Aminophenyl)cyclopropanecarboxamide CAS No. 1456714-49-0

1-(3-Aminophenyl)cyclopropanecarboxamide

Cat. No.: B1406430
CAS No.: 1456714-49-0
M. Wt: 176.21 g/mol
InChI Key: YQCJLPQSTQGHAH-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)cyclopropanecarboxamide is a cyclic organic compound with the molecular formula C10H12N2O. It is characterized by the presence of a cyclopropane ring attached to a carboxamide group and an aminophenyl group.

Mechanism of Action

Target of Action

This compound is primarily used for research and development purposes , and further studies are needed to identify its specific targets and their roles.

Mode of Action

Cyclopropane derivatives, a class of compounds to which 1-(3-aminophenyl)cyclopropanecarboxamide belongs, are known to react with double bonds in alkenes or cycloalkenes . This reaction could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

As a cyclopropane derivative, it may be involved in reactions with alkenes or cycloalkenes , which could potentially affect various biochemical pathways

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors could include temperature, pH, and the presence of other molecules in the environment

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)cyclopropanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with ammonia in a reactor at elevated temperatures (200 to 260°C) and pressures (10 to 100 bar) in the absence of a catalyst or solvent. This process yields cyclopropanecarboxamide, which can then be further reacted with 3-aminophenyl derivatives to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

  • 1-(4-Aminophenyl)cyclopropanecarboxamide
  • 1-(2-Aminophenyl)cyclopropanecarboxamide
  • Cyclopropanecarboxamide derivatives with different substituents on the phenyl ring

Uniqueness: 1-(3-Aminophenyl)cyclopropanecarboxamide is unique due to the position of the amino group on the phenyl ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups provides distinct properties compared to its isomers and other derivatives .

Properties

IUPAC Name

1-(3-aminophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5,11H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCJLPQSTQGHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triethylsilane (7.75 ml, 48.5 mmol) was added dropwise to a suspension of 1-(3-nitrophenyl)cyclopropanecarboxamide (1 g, 4.85 mmol) and Pd/C (10%, 250 mg) in MeOH (20 ml). Resulting suspension was stirred at RT for 20 min. and filtered through celite. The filtrate was evaporated and triturated in hexane to obtain the crystals which were collected by filtration to afford the title compound (0.68 g).
Quantity
7.75 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Aminophenyl)cyclopropanecarboxamide
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1-(3-Aminophenyl)cyclopropanecarboxamide
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1-(3-Aminophenyl)cyclopropanecarboxamide
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1-(3-Aminophenyl)cyclopropanecarboxamide

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